molecular formula C12H16O2 B8594441 4-(Hex-1-EN-1-YL)benzene-1,2-diol CAS No. 100668-21-1

4-(Hex-1-EN-1-YL)benzene-1,2-diol

Cat. No.: B8594441
CAS No.: 100668-21-1
M. Wt: 192.25 g/mol
InChI Key: NRJONEZFCZVLLI-UHFFFAOYSA-N
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Description

4-(Hex-1-en-1-yl)benzene-1,2-diol is a phenolic compound characterized by a benzene-1,2-diol (catechol) core substituted with a hex-1-en-1-yl group at the 4-position. These analogs often serve as fluorescent probes, antioxidants, or therapeutic agents due to the catechol moiety’s redox activity and hydrogen-bonding capacity .

Properties

CAS No.

100668-21-1

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-hex-1-enylbenzene-1,2-diol

InChI

InChI=1S/C12H16O2/c1-2-3-4-5-6-10-7-8-11(13)12(14)9-10/h5-9,13-14H,2-4H2,1H3

InChI Key

NRJONEZFCZVLLI-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC1=CC(=C(C=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituted trans-Stilbene Derivatives

Several analogs with trans-stilbene (vinyl-bridged) substituents exhibit fluorescence properties and amyloid-binding capabilities:

Compound Name Substituent Key Properties Reference
(E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol Naphthalen-1-ylvinyl Binds transthyretin (TTR); >100 nm emission shift between native/misfolded TTR
(E)-4-(2-(anthracen-2-yl)vinyl)benzene-1,2-diol Anthracen-2-ylvinyl Extended fluorescence lifetime (τ = 4.8 ns in methanol)
(E)-4-(2-(pyren-2-yl)vinyl)benzene-1,2-diol Pyren-2-ylvinyl High quantum yield (Φ = 0.42) when bound to Aβ1-42 fibrils

Comparison Insights :

  • The hex-1-en-1-yl group in the target compound lacks the extended π-conjugation of naphthalene, anthracene, or pyrene substituents. This likely reduces fluorescence intensity and lifetime compared to aromatic vinyl analogs .
  • The absence of a vinyl bridge in 4-(Hex-1-en-1-yl)benzene-1,2-diol may limit its utility in conformational discrimination of proteins like TTR, which relies on π-stacking interactions with aromatic substituents .

Alkyl/Alkoxy-Substituted Derivatives

Alkyl and alkoxy chains modulate solubility and membrane permeability:

Compound Name Substituent Key Properties Reference
4-(2-Methoxyethyl)benzene-1,2-diol Methoxyethyl High yield (96%); liquid state at room temperature
4-(2-(Hexyloxy)ethyl)benzene-1,2-diol Hexyloxyethyl Lipophilic; HRMS m/z 238.157767
4-(2-(Octyloxy)ethyl)benzene-1,2-diol Octyloxyethyl Higher hydrophobicity; solid state

Comparison Insights :

  • This could increase susceptibility to oxidation or electrophilic addition .
  • Unlike methoxy or ethoxy groups, the hexenyl substituent may reduce water solubility but improve lipid membrane penetration, analogous to hexyloxyethyl derivatives .

Bioactive Derivatives with Pharmacological Relevance

Compound Name Substituent Bioactivity Reference
(E)-4-(1-(p-tolylimino)ethyl)benzene-1,2-diol p-Tolyliminoethyl Estrogen receptor α antagonist (IC₅₀ < 1 μM)
4-(2-Hydroxyethyl)benzene-1,2-diol Hydroxyethyl Antimicrobial; isolated from Penicillium chrysogenum
Piceatannol (E)-Styryl-3,5-dihydroxyphenyl Superoxide scavenger via 2-proton-coupled electron transfer (2PCET)

Comparison Insights :

  • The hex-1-en-1-yl group lacks the hydrogen-bonding or imine functionalities seen in estrogen receptor antagonists (e.g., p-tolyliminoethyl), likely reducing affinity for enzymatic or receptor targets .

Naturally Occurring Derivatives

Natural analogs highlight structural diversity and bioactivity:

Compound Name Source Key Properties Reference
4-(di(1H-indol-3-yl)methyl)benzene-1,2-diol Streptomyces spp. Antitumor; synthesized via Indion Ina 225H resin catalysis
4-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol Synthetic Adrenergic receptor ligand; chiral center influences binding
4-(3-hydroxybutan-2-yl)-3-methylbenzene-1,2-diol Penicillium sp. Antibacterial against methicillin-resistant Staphylococcus aureus

Comparison Insights :

  • The hex-1-en-1-yl group is distinct from indole or hydroxybutyl substituents in natural products, suggesting divergent biological targets.

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